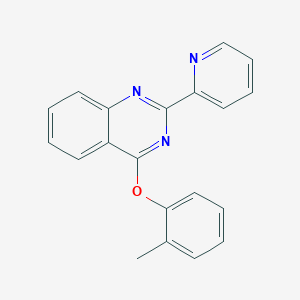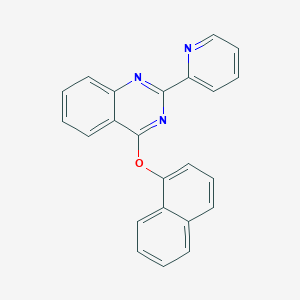![molecular formula C11H13N3OS B7645288 3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)
3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol is a chemical compound that belongs to the class of phenols. It is also known as TDMAEP and has a molecular formula of C11H12N2O2S. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine, particularly in cancer treatment.
Mécanisme D'action
The mechanism of action of 3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cancer cells. It has been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cancer cell DNA and ultimately lead to cell death. Additionally, it has been found to inhibit the expression of various genes that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment with minimal side effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol. One potential direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore its potential use in other disease areas, such as neurodegenerative disorders or inflammatory diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol can be achieved through a multi-step process. The first step involves the preparation of 4-aminothiadiazole, which is then reacted with benzaldehyde to form 4-[(benzylidene)amino]thiadiazole. This intermediate is then reacted with 3-chlorophenol in the presence of a base to yield the final product, this compound.
Applications De Recherche Scientifique
3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol has been the subject of numerous scientific studies due to its potential applications in cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(9-3-2-4-11(15)5-9)12-6-10-7-16-14-13-10/h2-5,7-8,12,15H,6H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFAXHXCLPSZTQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NCC2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)NCC2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)

![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
![N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)
![3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7645236.png)

![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)
![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)
![[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645272.png)
![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)
![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)